molecular formula C9H15NO B1525410 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine CAS No. 331852-16-5

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B1525410
CAS No.: 331852-16-5
M. Wt: 153.22 g/mol
InChI Key: NWBISWZGDOEFBC-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a furan ring attached to a 2,2-dimethylpropan-1-amine group

Synthetic Routes and Reaction Conditions:

  • Furan-2-ylmethylamine Synthesis: The compound can be synthesized by reacting furan-2-carbaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • Dimethylation Reaction: The resulting furan-2-ylmethylamine can then undergo a dimethylation reaction using formaldehyde and formic acid to introduce the 2,2-dimethylpropan-1-amine group.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

  • Reduction: The amine group can be reduced to form an amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid.

  • Reduction: Reduced amine derivatives.

  • Substitution: Halogenated furan derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Furfurylamine: Similar structure but lacks the dimethylpropan-1-amine group.

  • 2-Acetylfuran: Contains a furan ring but with an acetyl group instead of the amine group.

  • Furan-2-carboxylic acid: Oxidized form of the furan ring.

Uniqueness: 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is unique due to its combination of the furan ring and the bulky dimethylpropan-1-amine group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBISWZGDOEFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331852-16-5
Record name 1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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